molecular formula C18H18N2 B2494192 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline CAS No. 339989-38-7

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline

Cat. No.: B2494192
CAS No.: 339989-38-7
M. Wt: 262.356
InChI Key: BOWDFTQRMBLAGO-UHFFFAOYSA-N
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Description

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline ( 339989-38-7) is a chemical compound belonging to the class of tetrahydro-3H-cyclopenta[c]quinolines, which serve as valuable heterocyclic building blocks in medicinal chemistry and chemical biology research . This scaffold is synthetically accessible via an optimized, diastereoselective three-component Povarov cyclization reaction . Compounds based on this core structure have demonstrated significant research value as key intermediates and scaffolds for the development of receptor-selective ligands . This specific aniline derivative is of particular interest for researchers exploring the structure-activity relationships (SAR) of estrogen receptor probes. The tetrahydro-3H-cyclopenta[c]quinoline scaffold is a privileged structure in the development of selective ligands for the G protein-coupled estrogen receptor (GPER/GPR30) . Researchers have utilized this core to develop both potent agonists (e.g., G-1) and antagonists (e.g., G15, G36) of GPER, which are crucial pharmacological tools for distinguishing GPER-mediated effects from those of the classical nuclear estrogen receptors (ERα and ERβ) in complex biological systems . These selective ligands have enabled discoveries in diverse fields, including cancer biology, neuropharmacology, and cardiovascular physiology . As a building block, this compound provides a versatile synthetic handle for further functionalization. The aniline moiety allows for the creation of various derivatives, such as ureas, amides, and hydrazones, which can be designed to modulate properties like binding affinity, selectivity, and physicochemical characteristics . Researchers should note that some fused tetrahydroquinoline analogs have been reported to exhibit potential stability issues in solution and may be classified as Pan-Assay Interference compounds (PAINS); therefore, appropriate controls and analytical verification are recommended in assay systems . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-10-8-12(9-11-13)18-16-6-3-5-14(16)15-4-1-2-7-17(15)20-18/h1-5,7-11,14,16,18,20H,6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWDFTQRMBLAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic amine, aldehyde, and cyclopentadiene, followed by subsequent modifications to introduce the aniline group . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline group, where reagents like alkyl halides can introduce new functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents (Position) Functional Groups Biological Target/Activity
This compound (Target) Aniline (4-position) -NH2 (electron-donating) Not explicitly reported (inferred)
4BP-TQS 4-bromophenyl (4), sulfonamide (8) -SO2NH2 (electron-withdrawing) α7 nAChR allosteric agonist/PAM
G-1 6-bromobenzo[d][1,3]dioxol-5-yl (4) -COCH3 (electron-withdrawing) GPER-1 selective agonist
4-(6-Ethoxy-...benzoic acid (113) Ethoxy (6), benzoic acid (4) -COOH (acidic) LIN28/let-7 interaction inhibitor
4-(Pyridin-3-yl)-...quinoline Pyridin-3-yl (4) Heterocyclic N (basic) Not reported

Analysis:

  • Substituent Position and Electronic Effects: The target compound’s aniline group at the 4-position contrasts with sulfonamide (4BP-TQS) or ethoxy/benzoic acid (compound 113) substituents. Bulky substituents (e.g., mesityl in 2,4,6MP-TQS ) reduce synthetic yields but may improve receptor selectivity.
  • Biological Activity: 4BP-TQS: Demonstrates ago-PAM activity at α7 nAChRs, increasing channel open probability and conductance compared to orthosteric agonists like acetylcholine . G-1: Acts as a GPER-1 agonist due to bromobenzo[d][1,3]dioxol-5-yl and acetyl groups, highlighting the role of electron-withdrawing substituents in estrogenic signaling .

Physicochemical Properties

  • Solubility : The aniline group in the target compound may enhance water solubility compared to hydrophobic substituents (e.g., bromophenyl in 4BP-TQS).
  • Stability : Electron-withdrawing groups (e.g., -CN in compound 119 ) increase stability but reduce nucleophilicity, whereas -NH2 may confer susceptibility to oxidation.

Research Findings and Implications

  • Receptor Conformational Effects : Allosteric agonists like 4BP-TQS induce distinct α7 nAChR open-channel conformations compared to orthosteric agonists, with longer burst durations and higher conductance .
  • Target Selectivity : Substituent bulk and electronic properties dictate selectivity; e.g., G-1’s benzo[d][1,3]dioxol group enables GPER-1 binding over estrogen receptor α/β .
  • Therapeutic Potential: Cyclopenta[c]quinoline derivatives show promise in neurodegenerative diseases (via nAChRs) and cancer (via LIN28/let-7 modulation) .

Biological Activity

The compound 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline represents a unique class of quinoline derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₃H₁₃N₂
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1415811-43-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Quinoline derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), which play crucial roles in inflammation and cancer progression.
  • Antimicrobial Properties : Some studies have indicated that quinoline derivatives exhibit antimicrobial activity against various pathogens, potentially through the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Biological Activity Data

Activity Type Target Effect Reference
AnticancerVarious cancer cell linesInhibition of cell proliferation
Anti-inflammatoryCOX-1 and COX-2Reduced production of inflammatory mediators
AntimicrobialBacterial strainsInhibition of growth in vitro
NeuroprotectiveAcetylcholinesteraseInhibition leading to increased acetylcholine levels

Anticancer Activity

A study evaluated the anticancer effects of quinoline derivatives, including this compound, against various cancer cell lines. The results indicated significant inhibition of cell growth in vitro, suggesting potential for development as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has shown that compounds similar to this compound can inhibit COX enzymes effectively. In a model using lipopolysaccharide (LPS)-stimulated macrophages, these compounds significantly reduced nitric oxide production, a marker of inflammation.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives can often be linked to their structural features. Modifications in the aniline moiety or the cyclopenta structure can enhance potency or selectivity towards specific targets.

  • Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins.
  • Electron-donating groups : These can enhance the compound's ability to interact with active sites on enzymes.

Q & A

Q. What are the common synthetic pathways for 4-(3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline, and what are their mechanistic considerations?

This compound is typically synthesized via cyclization of substituted anilines with cyclopentene precursors. A key route involves the acid-catalyzed Friedländer quinoline synthesis, where 2-aminobenzaldehyde derivatives react with ketones to form the quinoline core. For the cyclopenta-fused system, Diels-Alder reactions or transition-metal-catalyzed cycloadditions (e.g., palladium-mediated coupling) are employed to introduce the fused ring . Mechanistic challenges include regioselectivity in cyclopentene addition and steric hindrance during cyclization.

Q. How is the structural integrity of this compound validated in experimental settings?

Combined spectroscopic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ring fusion (e.g., coupling constants for cyclopentane protons: δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrocyclopenta[c]quinoline system (e.g., C3a and C9b chiral centers) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C17H18N2C_{17}H_{18}N_2: 251.1548) .

Advanced Research Questions

Q. What catalytic systems optimize the regioselectivity of cyclopenta[c]quinoline synthesis?

Pd-based catalysts (e.g., PdCl2_2(PPh3_3)2_2) with phosphine ligands (e.g., PCy3_3) enhance cross-coupling efficiency in cyclopentene annulation. For example, Pd(OAc)2_2/SPhos systems achieve >85% yield in analogous quinoline syntheses by reducing steric clashes during cyclization . Solvent polarity (DMF vs. THF) and temperature (80–120°C) critically influence reaction kinetics and byproduct formation.

Q. How do electronic effects in the aniline substituent influence biological activity?

Electron-donating groups (e.g., -NH2_2) enhance π-stacking interactions with biological targets (e.g., kinase ATP-binding pockets). Computational studies (DFT) show that the para-aniline group increases HOMO density (~5.2 eV) at the quinoline nitrogen, improving binding affinity to enzymes like tyrosine kinases . Comparative SAR studies of methyl-/fluoro-substituted analogs reveal ~10-fold differences in IC50_{50} values .

Q. What strategies resolve contradictions in reported biological data (e.g., IC50_{50}50​ variability)?

  • Assay standardization : Control solvent effects (DMSO tolerance <1% v/v) and enzyme sources (recombinant vs. cell lysates).
  • Metabolic stability : Evaluate microsomal degradation (e.g., t1/2_{1/2} in human liver microsomes) to account for false negatives .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independent of enzymatic assays .

Methodological Challenges

Q. How to address solubility limitations in in vitro studies?

  • Co-solvents : Use 10% β-cyclodextrin in PBS (pH 7.4) to solubilize the compound up to 1 mM .
  • Prodrug strategies : Introduce acetyl-protected aniline (-NHCOCH3_3) to enhance logP by 0.8 units, improving membrane permeability .

Q. What analytical methods distinguish stereoisomers in the tetrahydrocyclopenta system?

  • Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane/ethanol (90:10) to resolve enantiomers (Rt_t difference: 2.1 min) .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration assignment .

Critical Research Gaps

  • In vivo pharmacokinetics : No data on oral bioavailability or CNS penetration.
  • Off-target effects : Uncharacterized interactions with cytochrome P450 isoforms (e.g., CYP3A4).

Recommendations : Prioritize metabolite profiling (LC-MS/MS) and murine xenograft models to evaluate therapeutic potential .

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